molecular formula C14H17FN2O2 B7591364 (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone

Cat. No. B7591364
M. Wt: 264.29 g/mol
InChI Key: JPVGHXADCNDPKS-UHFFFAOYSA-N
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Description

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone, also known as FMDO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMDO is a quinoxaline derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA-A receptors. GABA-A receptors are involved in the regulation of anxiety, depression, and seizures. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to increase the frequency of GABA-A receptor-mediated chloride ion channel openings, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have several biochemical and physiological effects, including anxiolytic, anticonvulsant, and antidepressant effects. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several advantages for lab experiments, including its easy synthesis and availability. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have low toxicity and high selectivity for GABA-A receptors. However, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

Future Directions

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several potential future directions, including its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be investigated for its potential use in the treatment of anxiety and depression. Further studies can also be conducted to understand the mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone and its effects on different neurotransmitter systems. Finally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be used as a lead compound for the development of novel drugs with improved efficacy and selectivity.

Synthesis Methods

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 7-fluoro-4-methyl-2,3-dihydroquinoxaline-1,4-dione with 3-hydroxymethyl oxolane in the presence of a base such as potassium carbonate. The multi-step synthesis method involves the reaction of 4-methyl-2,3-dihydroquinoxaline-1,4-dione with various reagents to obtain the desired product.

Scientific Research Applications

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been investigated for its potential applications in different fields, including medicinal chemistry, pharmacology, and neuroscience. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-16-5-6-17(14(18)10-4-7-19-9-10)13-8-11(15)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVGHXADCNDPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone

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